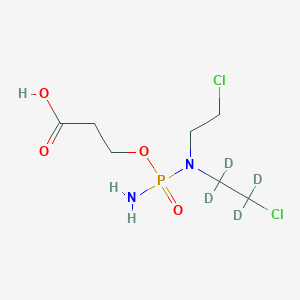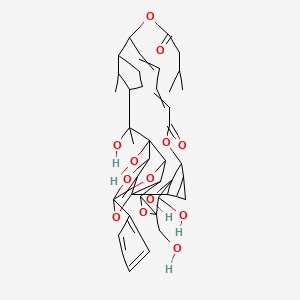
3,5-Diiodo-4-hydroxybenzaldehyde-13C6
Übersicht
Beschreibung
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is a biochemical compound used for proteomics research . It has a molecular weight of 379.87 and a molecular formula of C13C6H4I2O2 .
Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 is represented by the formula C13C6H4I2O2 . This indicates that the molecule consists of 13 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 appears as a yellow solid . It has a molecular weight of 379.87 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies : Research on compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde shows how these molecules link into sheets through hydrogen bonds and aromatic pi-pi stacking interactions, offering insights into molecular interactions and aggregation behaviors (S. J. Garden et al., 2004).
Chromatographic Analysis : Studies on the chromatographic separation of chlorinated 4-hydroxybenzaldehydes provide information on analytical techniques that can be applied to similar compounds for separation and analysis (I. Korhonen & J. Knuutinen, 1984).
Synthesis and Characterization : Research into the synthesis and characterization of bis-aldehyde monomers derived from 4-hydroxybenzaldehyde variants demonstrates the processes for creating and analyzing similar complex molecules (A. Hafeez et al., 2019).
NMR Spectral Study : The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes highlights the importance of NMR techniques in understanding the molecular structure and dynamics of similar compounds (E. Kolehmainen et al., 1995).
Catalytic Oxidation Applications : Studies on the selective oxidation of aromatic methyl groups, relevant to substituted hydroxybenzaldehydes, show applications in the pharmaceutical and perfume industries, highlighting the compound's potential use as a precursor or intermediate in synthesis processes (C. Boldron et al., 2005).
Synthesis of Isotopically Labelled Probes : The efficient synthesis of isotopically labelled probes, such as [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, demonstrates the methodologies that could be applied to the synthesis of 3,5-Diiodo-4-hydroxybenzaldehyde-13C6 for use in molecular imaging or as a research tool (Rebecca C. Collins et al., 2016).
Safety and Hazards
The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H/i1+1,2+1,4+1,5+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUEIMENHLCMY-ZRDHQLPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1I)O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.870 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-4-hydroxybenzaldehyde-13C6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)





![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

